- Regioselective π-extension of indoles with rhodium enalcarbenoids - synthesis of substituted carbazoles, Organic & Biomolecular Chemistry, 2014, 12(43), 8641-8645

Cas no 93247-78-0 (Methyl 1H-indole-7-carboxylate)

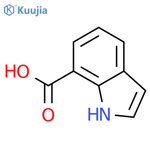

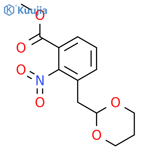

93247-78-0 structure

Nome del prodotto:Methyl 1H-indole-7-carboxylate

Methyl 1H-indole-7-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 1H-indole-7-carboxylate

- 1H-INDOLE-7-CARBOXYLIC ACID METHYL ESTER

- Methyl indole-7-carboxylate

- 7-HEXADECYN-1-OL

- 7-Indolecarboxylic acid methyl este

- INDOLE-7-CARBOXYLICACIDMETHYLESTER

- Methyl 1H-indole-7-c

- methyl 7-indolecarboxylate

- METHYL(7-INDOLECARBOXYLATE) FOR SYNTHESIS

- METHYL-1H-INDOLE-7-CARBOXYLATE

- METHYL-INDOLE-7-CARBOXYLATE

- RARECHEM AL BF 0640

- Methyl1H-indole-7-carboxylate

- Methyl 1H-indole-7-carboxylate (ACI)

- Indole-7-carboxylic acid methyl ester

- STK833390

- DTXSID70918582

- SR-01000632809-1

- I-2530

- CS-W002517

- AKOS000631420

- MFCD00211064

- 7-methoxycarbonylindole

- SDCCGMLS-0065886.P001

- BCP26795

- Z1201619795

- SB10371

- 93247-78-0

- CCG-42843

- Methylindole-7-carboxylate

- SY020041

- Q-102562

- methyl 7-indole carboxylate

- AC-22445

- PB27475

- SCHEMBL761721

- METHYL(7-INDOLECARBOXYLATE)

- methyl indole-7-carboxylate, AldrichCPR

- EN300-132047

- CC-0744

- 7-INDOLECARBOXYLIC ACID METHYL ESTER

- 7-(Methoxycarbonyl)-1H-indole

-

- MDL: MFCD00211064

- Inchi: 1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3

- Chiave InChI: FTLOEULOTNVCGF-UHFFFAOYSA-N

- Sorrisi: O=C(C1C2=C(C=CN2)C=CC=1)OC

Proprietà calcolate

- Massa esatta: 175.06300

- Massa monoisotopica: 175.063329

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 205

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 42.1

- Carica superficiale: 0

- Conta Tautomer: 4

- XLogP3: 1.9

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.253

- Punto di fusione: 46-47 ºC

- Punto di ebollizione: 331.7℃ at 760 mmHg

- Punto di infiammabilità: 154.4 °C

- Indice di rifrazione: 1.639

- Solubilità: Solubile in cloroformio (poco) \ metanolo (poco)

- PSA: 42.09000

- LogP: 1.95450

- Solubilità: Non determinato

- pka: 15.42±0.30(Predicted)

Methyl 1H-indole-7-carboxylate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGK Germania:WGK 3 highly water endangering

- Codice categoria di pericolo: R36/37/38

- Istruzioni di sicurezza: S26-S36/37/39-S37/39

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Store long-term at 2-8°C

- Frasi di rischio:R36/37/38

Methyl 1H-indole-7-carboxylate Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Methyl 1H-indole-7-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051904-5g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 98% | 5g |

¥178.00 | 2024-04-25 | |

| abcr | AB514908-5 g |

Methyl 1H-indole-7-carboxylate; 95% |

93247-78-0 | 5g |

€112.50 | 2023-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02425-25G |

methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 25g |

¥ 679.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02425-50G |

methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 50g |

¥ 1,293.00 | 2023-04-12 | |

| TRC | M313593-250mg |

Methyl Indole-7-carboxylate |

93247-78-0 | 250mg |

$57.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051904-10g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 98% | 10g |

¥282.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1126160-25g |

1H-Indole-7-carboxylic acid methyl ester |

93247-78-0 | 95% | 25g |

$180 | 2024-07-28 | |

| Apollo Scientific | OR10545-100g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 100g |

£253.00 | 2023-08-31 | |

| TRC | M313593-500mg |

Methyl Indole-7-carboxylate |

93247-78-0 | 500mg |

$68.00 | 2023-05-17 | ||

| TRC | M313593-1g |

Methyl Indole-7-carboxylate |

93247-78-0 | 1g |

$ 80.00 | 2023-09-07 |

Methyl 1H-indole-7-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Preparation of 1-[(imidazolomethyl)phenyl]indolecarboxylates and analogs as antihypertensives, European Patent Organization, , ,

Synthetic Routes 3

Condizioni di reazione

Riferimento

- N-Benzyl dihydroindole derivatives as LTD4 antagonists., European Patent Organization, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Preparation of alkoxycarbonylindolines and -indoles, Japan, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 20 h, reflux

Riferimento

- Indolylmaleimides as soft pan-PKC inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 130 - 140 °C

1.2 Reagents: Acetic acid , Iron Solvents: Ethanol ; heated; 2 h, reflux

1.3 Reagents: Water

1.2 Reagents: Acetic acid , Iron Solvents: Ethanol ; heated; 2 h, reflux

1.3 Reagents: Water

Riferimento

- Synthesis of substituted indole-3-carboxaldehyde derivatives, Youji Huaxue, 2006, 26(4), 563-567

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Dimethyl carbonate ; rt; 7 h, 160 °C; 160 °C → rt

Riferimento

- Chemoselective reactions of dimethyl carbonate catalyzed by alkali metal exchanged faujasites: the case of indolylcarboxylic acids and indolyl-substituted alkylcarboxylic acids, Green Chemistry, 2007, 9(5), 463-468

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Product subclass 4: palladium-alkene complexes, Science of Synthesis, 2002, 1, 319-387

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Preparation of indoles from 2-nitrostyrenes, Japan, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Solvents: Methanol ; 10 min, rt

1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 48 h, 600 Pa, 130 °C

1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 48 h, 600 Pa, 130 °C

Riferimento

- A New Modular Indole Synthesis. Construction of the Highly Strained CDEF Parent Tetracycle of Nodulisporic Acids A and B, Organic Letters, 2006, 8(10), 2167-2170

Synthetic Routes 11

Condizioni di reazione

1.1 Solvents: Dimethylformamide

1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol , Water

1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol , Water

Riferimento

- The chemistry of indoles. XXXIII. Substituent effect in regioselective metalation of 3-indolecarboxaldehyde and syntheses of indoles carrying a carbon side chain at the 4-, 5-, 6-, or 7-position, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4116-25

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Trimethylsilyldiazomethane ; 30 min, rt

Riferimento

- Plant growth regulator having specific compound, Japan, , ,

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole (1H-indole, 4-(phenylmethoxy)-), Organic Syntheses, 1985, 63, 214-25

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; 2 h, reflux

Riferimento

- Synthesis of 3-formnylindole-7-carboxylic acid, Huaxue Shiji, 2006, 28(3), 181-182

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran

Riferimento

- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis, Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

Synthetic Routes 18

Condizioni di reazione

Riferimento

- Palladium-catalyzed synthesis of indoles by reductive N-heteroannulation of 2-nitrostyrenes, Journal of Organic Chemistry, 1997, 62(17), 5838-5845

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol

Riferimento

- A regiocontrolled synthesis of substituted indoles by palladium-catalyzed coupling of 2-bromonitrobenzenes and 2-bromoacetanilides, Journal of Heterocyclic Chemistry, 1989, 26(5), 1405-13

Synthetic Routes 20

Condizioni di reazione

Riferimento

- Regioselective Dehydrogenative Reverse Prenylation of Indoles with 2-Methyl-2-butene, Chemistry - A European Journal, 2023, 29(37),

Methyl 1H-indole-7-carboxylate Raw materials

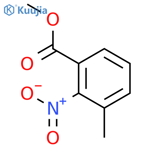

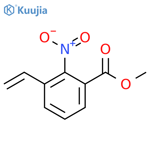

- Methyl 3-methyl-2-nitrobenzoate

- ((3-methoxycarbonyl-2-nitrophenyl)methyl)-1,3-dioxane

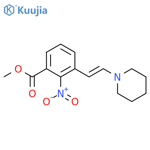

- Benzoic acid, 2-nitro-3-[(1E)-2-(1-piperidinyl)ethenyl]-, methyl ester

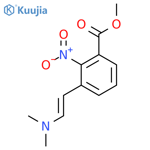

- methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate

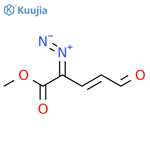

- 3-Pentenoic acid, 2-diazo-5-oxo-, methyl ester, (3E)-

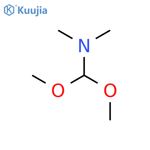

- (dimethoxymethyl)dimethylamine

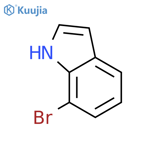

- 7-Bromo-1H-indole

- 1H-Indole-7-carboxylic acid

- Benzoic acid, 3-ethenyl-2-nitro-, methyl ester

Methyl 1H-indole-7-carboxylate Preparation Products

Methyl 1H-indole-7-carboxylate Fornitori

atkchemica

Membro d'oro

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

Numero d'ordine:CL5341

Stato delle scorte:in Stock

Quantità:1g/5g/10g/100g

Purezza:95%+

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:24

Prezzo ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

Numero d'ordine:27521987

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 10 June 2025 11:04

Prezzo ($):discuss personally

Methyl 1H-indole-7-carboxylate Letteratura correlata

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

93247-78-0 (Methyl 1H-indole-7-carboxylate) Prodotti correlati

- 205873-58-1(Ethyl 1H-indole-7-carboxylate)

- 133831-28-4(Methyl 3-formylindole-6-carboxylate)

- 197506-83-5(Methyl 3-formyl-1H-indole-5-carboxylate)

- 773134-49-9(Methyl 7-methyl-1H-indole-3-carboxylate)

- 227960-12-5(5-Methylindole-3-carboxylic acid methyl ester)

- 312973-24-3(Methyl 3-formyl-1H-indole-7-carboxylate)

- 942-24-5(Methyl indole-3-carboxylate)

- 776-41-0(Ethyl indole-3-carboxylate)

- 50741-46-3(Ethyl quinoline-3-carboxylate)

- 53951-84-1(Methyl quinoline-3-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

Purezza:99%

Quantità:100g

Prezzo ($):269.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta